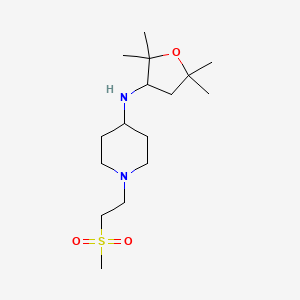
N-(1-aminohexan-2-yl)ethanesulfonamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-aminohexan-2-yl)ethanesulfonamide;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonamide derivative that has been synthesized using various methods.
Mecanismo De Acción
N-(1-aminohexan-2-yl)ethanesulfonamide;hydrochloride works by inhibiting the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting carbonic anhydrase, this compound reduces the production of bicarbonate and protons, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of bicarbonate and protons, which can affect various physiological processes such as acid-base balance, respiration, and renal function. It has also been shown to have anti-tumor and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-aminohexan-2-yl)ethanesulfonamide;hydrochloride has various advantages and limitations for lab experiments. One of the advantages is that it is a potent inhibitor of carbonic anhydrase, which makes it a useful tool for studying the role of carbonic anhydrase in various biological processes. However, one of the limitations is that it can have off-target effects, which can affect the interpretation of the results.
Direcciones Futuras
There are various future directions for the use of N-(1-aminohexan-2-yl)ethanesulfonamide;hydrochloride in scientific research. One of the future directions is to study its role in the regulation of acid-base balance and renal function. Another future direction is to study its potential as an anti-tumor and anti-inflammatory agent. Additionally, further research is needed to understand its off-target effects and to develop more specific inhibitors of carbonic anhydrase.
In conclusion, this compound is a sulfonamide derivative that has gained significant attention in scientific research due to its unique properties. It has been extensively used as a tool to study the role of sulfonamides in various biological processes and as an inhibitor of carbonic anhydrase. It has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be carefully considered. There are various future directions for its use in scientific research, and further research is needed to fully understand its potential.
Métodos De Síntesis
N-(1-aminohexan-2-yl)ethanesulfonamide;hydrochloride can be synthesized using various methods. One of the most common methods is the reaction between 2-chloroethanesulfonamide and 1-amino-2-hexanol in the presence of a base. The reaction yields N-(1-aminohexan-2-yl)ethanesulfonamide, which can be converted to the hydrochloride salt by reacting it with hydrochloric acid.
Aplicaciones Científicas De Investigación
N-(1-aminohexan-2-yl)ethanesulfonamide;hydrochloride has been extensively used in scientific research due to its unique properties. It has been used as a tool to study the role of sulfonamides in various biological processes. It has also been used as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes.
Propiedades
IUPAC Name |
N-(1-aminohexan-2-yl)ethanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O2S.ClH/c1-3-5-6-8(7-9)10-13(11,12)4-2;/h8,10H,3-7,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHLZZVHRVAEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CN)NS(=O)(=O)CC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-pyrrolidin-1-ylpyrimidin-2-amine](/img/structure/B7639931.png)
![4-Fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile](/img/structure/B7639942.png)
![(2S)-2-amino-1-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3,3-dimethylbutan-1-one;hydrochloride](/img/structure/B7639947.png)
![N-[1-(4-fluorophenyl)propan-2-yl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride](/img/structure/B7639954.png)
![4-[4-(2-Fluorophenyl)butan-2-ylamino]piperidine-1-carboxamide](/img/structure/B7639961.png)

![N-[3-(2-phenoxyethoxymethyl)phenyl]pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B7639969.png)
![1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one](/img/structure/B7639976.png)
![3-piperidin-3-yl-N-[4-(thiadiazol-4-yl)phenyl]butanamide;hydrochloride](/img/structure/B7639983.png)

![5-[4-(2-Fluorophenyl)butan-2-ylamino]-1-methylpiperidin-2-one](/img/structure/B7639997.png)
![3-amino-N-[2-(2-methoxyphenoxy)ethyl]-N-methylbicyclo[2.2.1]heptane-2-carboxamide;hydrochloride](/img/structure/B7640006.png)
![N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride](/img/structure/B7640011.png)
![1-[4-[[2-(Hydroxymethyl)cyclohexyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7640018.png)